cis-3-amino-4-hydroxy-tetrahydropyran
Description
cis-3-amino-4-hydroxy-tetrahydropyran is a bicyclic ether derivative featuring a six-membered tetrahydropyran ring with hydroxyl (-OH) and amino (-NH₂) groups at the 3- and 4-positions, respectively, in a cis configuration. This stereochemical arrangement imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and chiral selectivity, making it valuable in pharmaceutical synthesis and catalysis. The compound’s CAS number is 1682655-57-7 (hydrochloride salt) . Its applications span chiral intermediates in drug development, particularly for antibiotics and neuraminidase inhibitors, due to its ability to mimic carbohydrate moieties in biological systems.
Properties
IUPAC Name |
(3R,4S)-3-aminooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230528 | |
| Record name | 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-36-1, 1638771-36-4 | |
| Record name | 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Amino-4-hydroxy-tetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-amino-4-hydroxy-tetrahydropyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the amino and hydroxy groups. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amino and hydroxy groups. For instance, starting from a suitable diene and dienophile, the hetero-Diels–Alder reaction can be catalyzed by a chiral chromium(III) catalyst to yield the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: cis-3-amino-4-hydroxy-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
Cis-3-amino-4-hydroxy-tetrahydropyran serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to yield carbonyl compounds using agents like PCC (pyridinium chlorochromate).
- Reduction : The amino group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : The hydroxy group can undergo nucleophilic substitution, facilitating the introduction of other functional groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | PCC, DMSO | Ketones or aldehydes |
| Reduction | LiAlH₄ | Amines |
| Substitution | Nucleophiles (e.g., halides) | Substituted tetrahydropyran derivatives |
Biological Applications
2. Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown that its structural features allow it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various tetrahydropyran derivatives, this compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it could inhibit cancer cell proliferation in vitro. The mechanism involves modulating specific signaling pathways associated with cell growth and apoptosis .
Medicinal Applications
3. Drug Development
Due to its unique structural characteristics, this compound is being explored as a potential drug candidate. Its ability to form hydrogen bonds and interact with various biological macromolecules positions it as a promising scaffold for drug design.
Table 2: Potential Medicinal Applications of this compound
| Application Area | Potential Uses |
|---|---|
| Antibiotics | Development of new antibacterial agents |
| Anticancer therapies | Modulation of cancer cell growth |
| Enzyme inhibitors | Inhibition of specific enzymes involved in diseases |
Industrial Applications
4. Material Science
this compound is also utilized in the development of new materials and chemical processes. Its derivatives can serve as intermediates in the synthesis of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of cis-3-amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between cis-3-amino-4-hydroxy-tetrahydropyran and its analogs:
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|
| This compound | 1682655-57-7 (HCl) | C₅H₁₁NO₂·HCl | -NH₂ (C4), -OH (C3) | cis |
| trans-3-amino-4-hydroxy-tetrahydropyran | 1682655-57-7 (isomer) | C₅H₁₁NO₂·HCl | -NH₂ (C4), -OH (C3) | trans |
| cis-3-methyl-4-aminotetrahydropyran HCl | 693245-60-2 | C₆H₁₃NO·HCl | -NH₂ (C4), -CH₃ (C3) | cis |
| 6,7-dihydroxy-7-(hydroxymethyl)... [1] | Not provided | C₁₆H₂₄O₁₃ | Multiple -OH, -COOH, ether linkages | Variable |
Key Observations :
- Steric Effects: The cis isomer’s hydroxyl and amino groups occupy adjacent axial positions, enhancing intramolecular hydrogen bonding compared to the trans isomer, which adopts a more linear conformation .
- Substituent Impact: Replacing the hydroxyl group with a methyl group (e.g., cis-3-methyl-4-aminotetrahydropyran) increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
- Complex Derivatives : Compounds like those in feature extended carboxylic acid or sulfated groups, broadening utility in glycosidase inhibition or metal chelation but reducing metabolic stability .
Biological Activity
Cis-3-amino-4-hydroxy-tetrahydropyran is a heterocyclic organic compound with the molecular formula CHNO. Its unique structural features, particularly the tetrahydropyran ring and functional groups, have led to its investigation for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound features a tetrahydropyran ring with amino and hydroxy substituents at the 3rd and 4th positions, respectively. These functional groups are critical for its biological interactions. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, modulating their function. This interaction may affect enzymes, receptors, or other proteins involved in various cellular pathways.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : Interaction with receptors could lead to altered signaling pathways, potentially affecting cell proliferation or apoptosis.
- Microbial Targets : Its antimicrobial properties suggest interactions with bacterial cell structures or metabolic processes.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
This compound has shown promise in anticancer research. In studies involving human cancer cell lines, the compound induced apoptosis in a dose-dependent manner. The exact mechanism involves modulation of apoptotic pathways through interactions with caspases and Bcl-2 family proteins .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC / CC (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 20 | Protein synthesis inhibition |
| Anticancer | HeLa (cervical cancer) | 10 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | 12 | Modulation of apoptotic pathways |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that the compound had a lower IC compared to standard antibiotics, suggesting potential as a novel antimicrobial agent .
- Anticancer Mechanisms : In a study focusing on human cancer cell lines, this compound was found to activate caspase pathways leading to apoptosis. The research highlighted its potential as an adjunct therapy in cancer treatment .
Q & A
Q. How can the structural identity of cis-3-amino-4-hydroxy-tetrahydropyran be confirmed using spectroscopic methods?
Answer: Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify the cis-configuration. Key signals include the hydroxyl (δ ~3.5–4.5 ppm, broad) and amine protons (δ ~1.8–2.5 ppm), with coupling constants reflecting axial-equatorial relationships in the tetrahydropyran ring .
- Infrared (IR) Spectroscopy: Confirm functional groups via O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H] or [M+Na]) .
Cross-referencing with X-ray crystallography (if crystalline) provides definitive stereochemical validation .
Q. What are the common synthetic routes for this compound, and what key reaction conditions should be optimized?
Answer: Synthesis typically involves:
- Cyclization of Precursors: Starting from substituted tetrahydropyrans, introduce amine and hydroxyl groups via reductive amination or hydroxylation. For example, azide reduction or catalytic hydrogenation under controlled pH ensures stereochemical retention .
- AI-Driven Retrosynthesis: Tools like Reaxys or Pistachio predict feasible routes, prioritizing steps with minimal side reactions (e.g., avoiding epimerization) .
Key optimizations:- Temperature control (<60°C) to prevent ring-opening.
- Solvent selection (e.g., ethanol or acetonitrile) to stabilize intermediates .
Advanced Research Questions
Q. What enantioselective synthesis strategies are available for this compound, and how can stereochemical outcomes be controlled?
Answer: Enantioselective methods include:
- Organocatalytic Domino Reactions: Chiral catalysts (e.g., thiourea-based) induce asymmetry during cyclization. For example, malonate derivatives undergo Michael addition-lactonization to form the tetrahydropyran core with >90% enantiomeric excess (ee) .
- Asymmetric Hydrogenation: Use chiral ligands (e.g., BINAP-Ru complexes) to reduce ketone intermediates while preserving the cis-configuration .
Control factors:
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound derivatives?
Answer: Resolve contradictions via:
- Multi-Technique Cross-Validation:
- Compare NMR data with computational models (DFT or molecular dynamics) to predict chemical shifts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- X-Ray Crystallography: If crystallization succeeds, determine absolute configuration to confirm stereochemistry .
- Isolation of Byproducts: Impurities (e.g., trans-isomers) may skew data; purify via column chromatography (silica gel, 10–20% MeOH/CHCl) .
Q. What advanced chromatographic techniques are recommended for resolving stereoisomeric impurities in this compound samples?
Answer:
- Chiral Stationary Phase (CSP) HPLC: Columns like Chiralpak® IA or IB separate enantiomers using hexane/isopropanol gradients. Retention times correlate with ee values .
- Supercritical Fluid Chromatography (SFC): CO-based mobile phases enhance resolution for polar analogs, reducing run times .
- LC-MS Coupling: Quantify trace impurities (<0.1%) using high-sensitivity Q-TOF detectors .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
